Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate
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Overview
Description
Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate is an organic compound belonging to the class of naphthoquinones. These compounds are characterized by a naphthohydroquinone moiety, which consists of a benzene ring linearly fused to a benzene-1,4-dione (quinone) structure
Preparation Methods
The synthesis of Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate typically involves a multi-step process. One common method includes the reduction of 4,4′-diselanediyldianiline followed by a nucleophilic reaction with 2-methyl-3-bromo-1,4-naphthalenedione. The final step involves acetylation with acetic anhydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lewis acid catalysts like CeCl3, which facilitate high yields of products within a short reaction time . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it has been studied for its cytotoxic properties against certain cell lines, making it a potential candidate for anticancer research . Additionally, it has applications in the development of solid-state fluorescence materials .
Mechanism of Action
The mechanism of action of Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate involves its interaction with molecular targets and pathways within cells. For instance, it has been shown to interact with glutathione reductase, a mitochondrial enzyme, which plays a role in maintaining cellular redox balance . This interaction can lead to oxidative stress and cytotoxicity in certain cell types.
Comparison with Similar Compounds
Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate is unique due to its specific naphthoquinone structure. Similar compounds include 6-(3-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)hexanoic acid and various imidazole-based 1,4-naphthoquinones . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
CAS No. |
919281-54-2 |
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Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
methyl 3-(1,4-dioxonaphthalen-2-yl)but-2-enoate |
InChI |
InChI=1S/C15H12O4/c1-9(7-14(17)19-2)12-8-13(16)10-5-3-4-6-11(10)15(12)18/h3-8H,1-2H3 |
InChI Key |
YUHFNHZMSUTLLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)C1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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